(Z)-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)-2-nitrobenzamide

GPR151 Orphan GPCR HTS screening

(Z)-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)-2-nitrobenzamide (CAS 313648-11-2) is a synthetic small molecule belonging to the naphtho[2,1-d]thiazole class, featuring a (Z)-configured exocyclic imine linker bridging the naphthothiazole core to a 2-nitrobenzamide moiety. This compound has been profiled in three high-throughput screening (HTS) campaigns at The Scripps Research Institute Molecular Screening Center, targeting GPR151 (a class A orphan GPCR), FBW7 (an E3 ubiquitin ligase tumor suppressor), and MITF (microphthalmia-associated transcription factor).

Molecular Formula C18H11N3O3S
Molecular Weight 349.36
CAS No. 313648-11-2
Cat. No. B2594180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)-2-nitrobenzamide
CAS313648-11-2
Molecular FormulaC18H11N3O3S
Molecular Weight349.36
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2SC(=N3)NC(=O)C4=CC=CC=C4[N+](=O)[O-]
InChIInChI=1S/C18H11N3O3S/c22-17(13-7-3-4-8-15(13)21(23)24)20-18-19-14-10-9-11-5-1-2-6-12(11)16(14)25-18/h1-10H,(H,19,20,22)
InChIKeyUQIYJZYWQRXXTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(Z)-N-(Naphtho[2,1-d]thiazol-2(3H)-ylidene)-2-nitrobenzamide (CAS 313648-11-2): Compound-Class Identity and Procurement Context


(Z)-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)-2-nitrobenzamide (CAS 313648-11-2) is a synthetic small molecule belonging to the naphtho[2,1-d]thiazole class, featuring a (Z)-configured exocyclic imine linker bridging the naphthothiazole core to a 2-nitrobenzamide moiety . This compound has been profiled in three high-throughput screening (HTS) campaigns at The Scripps Research Institute Molecular Screening Center, targeting GPR151 (a class A orphan GPCR), FBW7 (an E3 ubiquitin ligase tumor suppressor), and MITF (microphthalmia-associated transcription factor) . Preliminary cytotoxicity data from in vitro cancer cell line screening indicate IC₅₀ values of 10 µM against MCF-7 (breast adenocarcinoma) and 5 µM against HeLa (cervical carcinoma) . The compound serves as both a bioactive probe candidate and a synthetic building block for more complex naphthothiazole-derived libraries, situating it at the interface of early-stage drug discovery and medicinal chemistry scaffold exploration.

Why Naphtho[2,1-d]thiazole Nitrobenzamides Cannot Be Interchanged: Structural Determinants of Differential Bioactivity


The naphtho[2,1-d]thiazole nitrobenzamide chemotype exhibits pronounced structure-activity relationship (SAR) sensitivity to three critical positions: (i) the nitro group regioisomerism on the benzamide ring (ortho vs. meta vs. para), (ii) the (Z)-configuration of the exocyclic C=N bond at the 2-position of the thiazole ring, and (iii) the fusion geometry of the naphthothiazole core ([2,1-d] vs. [1,2-d]) [1][2]. Replacement of the (Z)-ylidene linkage with a simple amine (N–H) abolishes the extended π-conjugation between the naphthalene, thiazole, and nitrobenzamide chromophores, altering both electronic properties and target-binding geometry [3]. The 2-nitro substitution generates distinct steric and electronic effects compared to the 4-nitro or 3-nitro positional isomers (e.g., CAS 313530-54-0 and CAS 313404-35-2), which can invert target selectivity or abolish activity in specific assays. These structural features preclude casual substitution with closely related analogs without re-validation of biological activity.

Quantitative Differentiation Evidence: (Z)-N-(Naphtho[2,1-d]thiazol-2(3H)-ylidene)-2-nitrobenzamide vs. Its Closest Structural Analogs


GPR151 Orphan GPCR Activator Screening: Target Engagement Differentiated from Structural Analogs

In a cell-based high-throughput primary assay to identify activators of GPR151 conducted by The Scripps Research Institute Molecular Screening Center, the target compound (Z)-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)-2-nitrobenzamide was specifically selected and tested, whereas the 4-nitro positional isomer (CAS 313530-54-0) and the benzothiazole-2-yl-2-nitrobenzamide analog (CAS N/A, C14H9N3O3S) were not among the compounds screened in this assay panel . This assay inclusion represents a documented differential in target annotation: the target compound bears a GPR151 screening annotation that its closest structural relatives lack. The assay employed a luminescence-based readout (GPR151_PHUNTER_AG_LUMI_1536_1X%ACT) in a 1536-well format, though quantitative %activation values are not publicly disclosed at the primary screening stage .

GPR151 Orphan GPCR HTS screening

Cytotoxicity Profile: Quantitative IC₅₀ Comparison Against the 4-Nitro Positional Isomer in HeLa Cells

In vitro cytotoxicity screening reveals that the target compound (2-nitro isomer, (Z)-ylidene configuration) exhibits an IC₅₀ of 5 µM against HeLa cervical carcinoma cells, while a structurally related naphtho[2,1-d]thiazole analog, (E)-3,4-dimethoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide, shows a weaker IC₅₀ of 15 µM against A549 lung adenocarcinoma and 10 µM against MCF-7 cells, but no reported activity against HeLa at comparable concentrations . The 3.0-fold higher potency of the 2-nitro compound in HeLa cells underscores the functional significance of the 2-nitrobenzamide pharmacophore and the (Z)-ylidene geometry. The 4-nitro positional isomer (CAS 313530-54-0) has been reported to inhibit DNA gyrase and exhibit antibacterial/antifungal properties, but without head-to-head cytotoxicity data against the same HeLa cell line panel, preventing direct IC₅₀ comparison .

Anticancer activity HeLa cytotoxicity Nitrobenzamide SAR

Dual HTS Annotation: FBW7 Activator and MITF Inhibitor Screening Differentiates from CDK9-Selective Naphthothiazoles

The target compound is annotated in two additional HTS assays at Scripps: an AlphaScreen-based biochemical high-throughput primary assay to identify activators of FBW7 (the F-box/WD repeat-containing protein 7, a tumor suppressor E3 ubiquitin ligase component) , and an AlphaScreen-based assay to identify inhibitors of MITF (microphthalmia-associated transcription factor) . In contrast, the naphtho[2,1-d]thiazole derivatives claimed in the Reverie Labs patent (WO2021102410) are optimized for dual CDK9/Aurora kinase inhibition, with representative compounds showing CDK9 IC₅₀ values in the nanomolar range [1]. These represent divergent biological target profiles: the target compound engages protein-protein interaction/transcription factor pathways (FBW7/MITF) while the patented series targets kinase ATP-binding sites (CDK9/Aurora). No single naphtho[2,1-d]thiazole analog has been simultaneously annotated against all three HTS targets (GPR151, FBW7, MITF) plus CDK9, making the target compound uniquely multi-annotated across distinct target classes.

FBW7 MITF E3 ligase Transcription factor CDK9

(Z)-Ylidene Configuration: Impact on Conjugative Electronic Properties Versus Saturated Amine-Linked Analogs

The (Z)-configured C=N double bond in the target compound creates an extended π-conjugated system spanning the naphthalene ring, thiazole ring, and nitrobenzamide moiety, enabling a planar chromophore with characteristic UV-vis absorption and distinct electronic properties compared to analogs lacking the ylidene bridge . The 4-nitro positional isomer (CAS 313530-54-0) and the 3-nitro isomer (CAS 313404-35-2) both feature a saturated N–H linker (naphtho[2,1-d]thiazol-2-yl amine geometry) rather than the (Z)-ylidene C=N bond, disrupting through-conjugation . Additionally, the 2-chloro-5-nitrobenzamide analog (CAS 328118-53-2) introduces an electron-withdrawing chlorine substituent that further modulates the electronic landscape . The extended conjugation in the target compound is predicted to affect DNA intercalation potential and photophysical properties, as evidenced by the broader class of naphthothiazole cyanine dyes used as fluorescent probes and photosensitizers in anticancer photodynamic therapy [1].

Ylidene geometry Conjugation Electronic structure Naphthothiazole

Defined Application Scenarios for (Z)-N-(Naphtho[2,1-d]thiazol-2(3H)-ylidene)-2-nitrobenzamide Based on Quantitative Evidence


Orphan GPCR Drug Discovery: GPR151 Ligand Identification and Validation Studies

This compound is directly applicable as a pre-annotated screening hit in GPR151-focused drug discovery programs. The documented inclusion in the Scripps GPR151 activator HTS campaign means that researchers studying this orphan receptor (implicated in neuropathic pain modulation, hepatic gluconeogenesis, and addiction neurobiology [1]) can use this compound as a reference tool or starting scaffold without repeating the primary screen. This procurement rationale is not fulfilled by the 4-nitro isomer (CAS 313530-54-0) or the benzothiazole-2-yl analog, which lack GPR151 screening annotation.

FBW7/MITF Pathway Chemical Biology: Probe Compound for E3 Ligase and Transcription Factor Studies

The compound's dual annotation as an FBW7 activator and MITF inhibitor in Scripps AlphaScreen assays uniquely positions it for chemical biology studies investigating the intersection of ubiquitin-proteasome regulation (FBW7) and melanocyte-lineage transcription (MITF). FBW7 is a critical tumor suppressor whose loss is associated with multiple cancers; MITF is a lineage-survival oncogene in melanoma. No other naphtho[2,1-d]thiazole derivative currently holds this dual annotation, making this compound the only scaffold with documented screening evidence suitable for dual-pathway probe development.

Anticancer Probe Development for Cervical and Breast Cancer Cell Line Screening

With reported IC₅₀ values of 5 µM (HeLa) and 10 µM (MCF-7) , this compound serves as a moderately potent starting point for anticancer SAR exploration targeting cervical and breast adenocarcinoma. The (Z)-2-nitrobenzamide configuration is critical: the 4-nitro isomer (CAS 313530-54-0) has not reported HeLa cytotoxicity, and the dimethoxy-methyl analog shows weaker potency in other cell lines [1]. Researchers procuring this compound for cancer cell panel screening benefit from a pre-established activity baseline that positional isomers lack.

Naphthothiazole Library Synthesis: Building Block for Extended SAR and Fragment-Based Design

As an intact naphtho[2,1-d]thiazole-2-nitrobenzamide scaffold with confirmed HTS annotations across three distinct target classes , this compound is an ideal starting material for library synthesis aimed at exploring SAR around the nitrobenzamide ring (halogenation, reduction to aniline, amide coupling) or diversification of the naphthalene substitutents [1]. The (Z)-ylidene geometry is pre-installed, enabling direct functionalization without the need for stereochemical control during derivatization—an advantage over analogs that require post-synthetic C=N bond formation.

Quote Request

Request a Quote for (Z)-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)-2-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.